N-[2-(difluoromethoxy)phenyl]propanamide
Description
Synthesis Analysis
The synthesis of compounds structurally related to N-[2-(difluoromethoxy)phenyl]propanamide often involves advanced organic synthesis techniques. For example, a similar compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, was synthesized and analyzed through various spectroscopic methods including NMR and FT-IR spectroscopies, highlighting the complex strategies involved in obtaining such compounds (Kulai & Mallet-Ladeira, 2016).
Molecular Structure Analysis
Molecular structure characterization is crucial for understanding the chemical behavior of N-[2-(difluoromethoxy)phenyl]propanamide. The detailed study of similar compounds through techniques like X-ray diffraction and spectroscopic methods provides insights into their molecular geometry, bond lengths, angles, and overall spatial arrangement, which are essential for predicting reactivity and interactions with other molecules (Kulai & Mallet-Ladeira, 2016).
Chemical Reactions and Properties
Chemical reactions involving N-[2-(difluoromethoxy)phenyl]propanamide or its analogs can vary widely depending on the functional groups present and the reaction conditions. For instance, the cyclization of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide under specific conditions demonstrates the compound's reactivity towards forming more complex structures with potential biological activity (Tanaka, Minami, & Kaji, 1987).
Physical Properties Analysis
The physical properties of N-[2-(difluoromethoxy)phenyl]propanamide, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar compounds. These properties are influenced by the molecular structure and play a significant role in the compound's behavior in different environments and its applications in various fields (Kulai & Mallet-Ladeira, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are determined by the functional groups present in N-[2-(difluoromethoxy)phenyl]propanamide. Studies on related compounds provide valuable information on how these properties can be leveraged for specific applications or to predict how the compound behaves under different chemical reactions (Tanaka, Minami, & Kaji, 1987).
properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-2-9(14)13-7-5-3-4-6-8(7)15-10(11)12/h3-6,10H,2H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCODFIJWHXFTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(difluoromethoxy)phenyl]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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